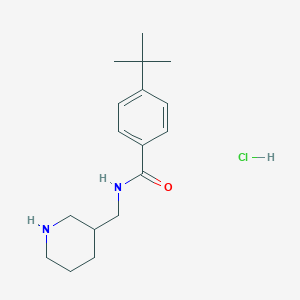
4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride include a molecular weight of 310.87 g/mol . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility can be determined through experimental methods.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structure Determination : A study by Tkachev et al. (2017) detailed the synthesis of a compound similar to 4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride and its structural analysis through X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).
Pharmacological Properties
- Serotonin 4 Receptor Agonists : Sonda et al. (2004) synthesized benzamide derivatives, including compounds similar to 4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride, as selective serotonin 4 receptor agonists. These compounds showed potential in accelerating gastric emptying and increasing defecation frequency (Sonda et al., 2004).
Anti-Acetylcholinesterase Activity
- Inhibition of Acetylcholinesterase : Sugimoto et al. (1990) evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, akin to 4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride, for their anti-acetylcholinesterase (anti-AChE) activity. They discovered that introducing bulky moieties enhanced activity, indicating potential for these compounds as antidementia agents (Sugimoto et al., 1990).
Potential As Antipsychotic Agents
- Antipsychotic Activity : Norman et al. (1996) synthesized a series of benzamide derivatives, including structures similar to 4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride, evaluating their potential as atypical antipsychotic agents. These compounds exhibited binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential use in treating psychosis (Norman et al., 1996).
Safety and Hazards
The safety information for 4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-17(2,3)15-8-6-14(7-9-15)16(20)19-12-13-5-4-10-18-11-13;/h6-9,13,18H,4-5,10-12H2,1-3H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJBULIICCZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




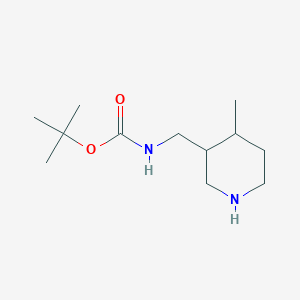
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
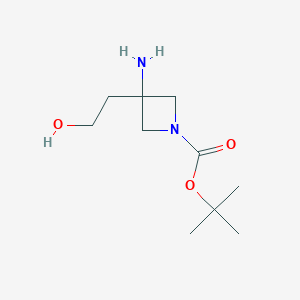
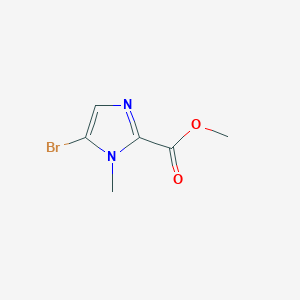
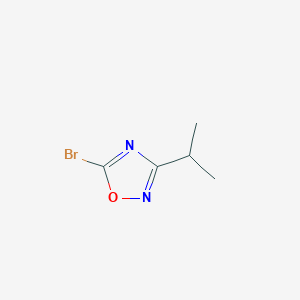
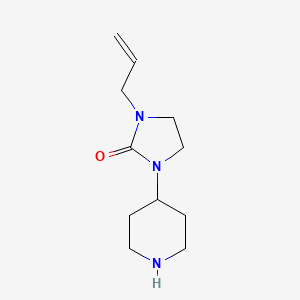
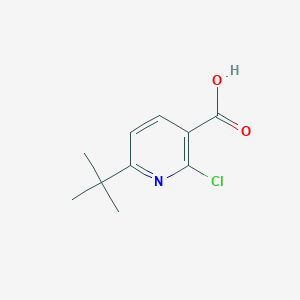
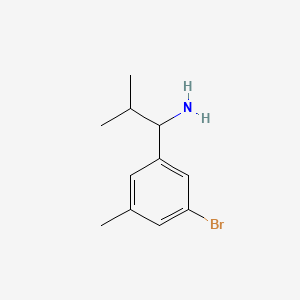
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

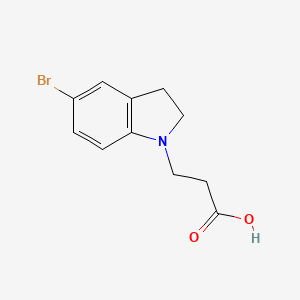

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)